molecular formula C4H9N5O3 B8802266 N'-Nitro-N-nitroso-N-propylguanidine

N'-Nitro-N-nitroso-N-propylguanidine

Cat. No.: B8802266
M. Wt: 175.15 g/mol
InChI Key: PVVCHFOAZOVDRK-UHFFFAOYSA-N
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Description

Contextualization within N-Nitroso Compounds and Nitrosoguanidines

N'-Nitro-N-nitroso-N-propylguanidine is structurally and functionally a member of two significant classes of chemical compounds: N-nitroso compounds and nitrosoguanidines. The general class of N-nitroso compounds is characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom. nih.gov These compounds are known for their biological activity, which is often associated with their capacity to act as alkylating agents. wikipedia.org The reactivity of N-nitroso compounds is a key aspect of their chemical nature and is central to their role in scientific research.

Nitrosoguanidines, a subclass of N-nitroso compounds, are defined by a guanidine (B92328) core structure that is substituted with both a nitro group (-NO2) and a nitroso group (-N=O). ontosight.ai A well-studied member of this family is N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which has been extensively used as a model mutagen and carcinogen in laboratory settings. wikipedia.org Like other nitrosoguanidines, NNPG's chemical behavior is largely dictated by these functional groups, which confer upon it significant reactivity, particularly towards biological macromolecules. ontosight.ai

The structure of NNPG consists of a propyl group attached to one of the nitrogen atoms of the guanidine backbone, which also bears the nitro and nitroso functionalities. ontosight.ai This specific alkyl group can influence the compound's physical properties, such as solubility and lipophilicity, which in turn can affect its interaction with biological systems.

Significance in Mechanistic Chemical and Biochemical Investigations

The primary significance of this compound in research lies in its function as a tool to investigate the fundamental mechanisms of mutagenesis and carcinogenesis. ontosight.ai As an alkylating agent, NNPG can introduce alkyl groups into the molecular structure of DNA. This process, known as DNA alkylation, can lead to mutations if not repaired by the cell's DNA repair machinery. ontosight.ai

The study of compounds like NNPG allows researchers to explore the intricate relationship between chemical structure and biological activity. By comparing the effects of different N-alkyl-N'-nitro-N-nitrosoguanidines (e.g., with methyl, ethyl, or propyl groups), scientists can investigate how the nature of the alkyl group influences the efficiency and specificity of DNA alkylation and the subsequent biological outcomes.

While much of the foundational knowledge in this area has been established through studies of MNNG, the investigation of analogs such as NNPG is crucial for a more comprehensive understanding of structure-activity relationships within the nitrosoguanidine (B1196799) class of compounds. These studies contribute to the broader fields of toxicology, chemical biology, and cancer research by providing insights into the molecular events that initiate cellular transformation and disease. Due to its potent biological activity, NNPG is utilized exclusively in controlled laboratory settings for research purposes. ontosight.ai

Chemical and Physical Properties

The following table summarizes some of the known chemical and physical properties of this compound.

PropertyValue
Molecular Formula C4H9N5O3
Molecular Weight 175.15 g/mol
CAS Number 13010-07-6
Appearance Solid

This data is compiled from publicly available chemical databases.

Comparative Data with a Related Compound

To provide a broader context for the properties and activity of NNPG, the following table presents data for the well-characterized analog, N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).

PropertyN-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
Molecular Formula C2H5N5O3
Molecular Weight 147.09 g/mol
CAS Number 70-25-7
Mechanism of Action DNA alkylating agent
Primary Research Use Experimental mutagen and carcinogen

This data for MNNG is provided for comparative purposes and is extensively documented in scientific literature. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9N5O3

Molecular Weight

175.15 g/mol

IUPAC Name

3-nitro-1-nitroso-1-propylguanidine

InChI

InChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6)

InChI Key

PVVCHFOAZOVDRK-UHFFFAOYSA-N

Canonical SMILES

CCCN(C(=N)N[N+](=O)[O-])N=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Nitro N Nitroso N Propylguanidine

Direct Synthesis Pathways of N'-Nitro-N-nitroso-N-propylguanidine

The direct synthesis of this compound can be extrapolated from the well-documented preparation of its methyl analog, N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG). The process is a sequential two-step reaction involving the formation of an intermediate, N-propyl-N'-nitroguanidine, followed by its nitrosation.

The synthesis commences with the reaction of nitroguanidine with an aqueous solution of propylamine. This reaction is typically conducted at temperatures between 0°C and 40°C. The use of aqueous propylamine under these mild conditions allows for the selective mono-propylation of the nitroguanidine. This step yields N-propyl-N'-nitroguanidine as a precipitate, which can be isolated by filtration.

The second step involves the nitrosation of the N-propyl-N'-nitroguanidine intermediate. This is achieved by treating the intermediate with a nitrosating agent, typically nitrous acid, which is generated in situ from a nitrite (B80452) salt (e.g., sodium nitrite) and a strong acid. The reaction is carefully controlled at a low temperature to prevent the decomposition of the desired product. The resulting this compound is a crystalline solid.

A parallel synthesis for the methyl analog, MNNG, involves reacting nitroguanidine with aqueous methylamine solution at temperatures between 0°C and 40°C to yield N-methyl-N'-nitroguanidine google.com. This intermediate is then nitrosated to produce MNNG nih.gov.

This compound is a precursor for the generation of diazopropane. When treated with a strong base, such as an aqueous solution of potassium hydroxide, the molecule undergoes a decomposition reaction to yield diazopropane. This reaction is analogous to the well-established use of MNNG for the preparation of diazomethane nih.govwikipedia.org. The generation of diazopropane via this method is particularly useful in organic synthesis, where diazopropane serves as a reagent for propylation reactions, particularly in the formation of propyl esters from carboxylic acids and in other reactions involving carbene intermediates.

Broader Guanidine (B92328) Nitrosation Mechanisms

The formation of this compound is a specific example of a broader class of reactions involving the nitrosation of guanidine derivatives. These reactions are influenced by various factors, including the structure of the guanidine, the nature of the nitrosating agent, and the reaction conditions.

N-nitroso compounds are generally formed through the reaction of an amino substance, such as a guanidine derivative, with a nitrosating agent derived from nitrite salts or nitrogen oxides stackexchange.com. The most common nitrosating agent in laboratory and industrial settings is nitrous acid (HNO₂), which is typically generated in situ by the acidification of a nitrite salt, such as sodium nitrite.

The formation of N-nitroso derivatives of guanidine from nitrite salts is highly dependent on the pH of the reaction medium. The reaction rarely occurs above pH 4 and its rate increases with increasing acidity, reaching a maximum between pH 2.5 and 3.5 stackexchange.com. This pH dependence is attributed to the equilibrium between nitrite and nitrous acid, with the latter being the active nitrosating species.

The nitrosation of alkylguanidines to form nitrosamides is a reaction whose kinetics have been studied to understand the factors influencing the reaction rate. The rate of nitrosation is influenced by the concentrations of the alkylguanidine, the nitrosating agent, and the acidity of the medium oup.com. For instance, the nitrosation of methylguanidine has been shown to be significantly slower than that of other compounds like methylurea under similar conditions oup.com.

The reaction kinetics for the nitrosation of various guanidines, such as dicyandiamide and N,N′-dimethyl-N″-cyanoguanidine, have been found to be first order with respect to both the guanidine and the acid concentration researchgate.net. This suggests a mechanism where the rate-determining step involves a slow proton transfer researchgate.net.

Guanidine DerivativeReaction Order (Guanidine)Reaction Order (Acid)Key Mechanistic Feature
DicyandiamideFirstFirstSlow proton transfer as rate-determining step
N,N′-dimethyl-N″-cyanoguanidineFirstFirstReversible reaction with a mechanism similar to amides and ureas

The nitrosation of guanidines can be influenced by the presence of catalysts. Certain anions, such as thiocyanate, have been shown to be effective catalysts for nitrosamine (B1359907) formation nih.gov. The catalytic effect of thiocyanate is particularly relevant as it is present in human saliva nih.gov.

The reaction can also be accelerated by other species such as carbonyl compounds, thiols, and nitrosophenols nih.gov. Conversely, substances that can rapidly react with the nitrosating agent, such as ascorbic acid and polyhydroxyphenols, can act as inhibitors of the nitrosation reaction by scavenging the nitrosating agent nih.gov.

In non-aqueous or mixed solvent systems, the catalytic efficiency of halides can be altered. For example, in tetrahydrofuran-water mixtures with a high proportion of the organic solvent, halide ions can catalyze the nitrosation process, which is interpreted in terms of the formation of more potent nitrosating agents like nitrosyl halides researchgate.net.

Catalyst/InhibitorEffect on NitrosationMechanism of Action
ThiocyanateCatalysisFormation of a more reactive nitrosating species
Ascorbic AcidInhibitionScavenging of the nitrosating agent
PolyhydroxyphenolsInhibitionRapid reaction with nitrous acid
Halide Ions (in high THF)CatalysisFormation of nitrosyl halides

Chemical Reaction Mechanisms and Degradation Pathways

Decomposition Pathways of N'-Nitro-N-nitroso-N-propylguanidine

The decomposition of this compound is a critical aspect of its mechanism of action, leading to the generation of electrophilic species capable of reacting with cellular macromolecules. These pathways are analogous to those observed for other N-nitroso compounds, particularly other N-alkyl-N'-nitro-N-nitrosoguanidines.

A key intermediate in the decomposition of many N-propyl-N-nitroso compounds is the 1-propanediazonium (B14340374) ion. While the direct metabolic activation of this compound to this ion is a plausible pathway, the reactivity of the resulting diazonium ion is well-established. Alkanediazonium salts are generally unstable and synthetically unimportant due to their extreme and uncontrolled reactivity. The loss of dinitrogen gas (N₂) is a highly favorable process, both enthalpically and entropically, leading to the formation of a carbocation wikipedia.org.

The 1-propanediazonium ion, once formed, rapidly decomposes to yield the propyl carbocation and molecular nitrogen. Diazonium ions are present in solutions like benzenediazonium chloride and contain an -N₂⁺ group; in the reactions of this ion, the -N₂⁺ group is replaced, and nitrogen is released as nitrogen gas chemguide.co.uklibretexts.org.

The reactivity of the 1-propanediazonium ion in an aqueous environment would lead to a variety of products, primarily through reactions with water to form 1-propanol. Other potential reactions include rearrangements and eliminations, characteristic of carbocation chemistry.

The formation of alkyl carbocations is a central feature of the bioactivation of N-nitroso compounds nih.govusp.org. In the case of this compound, the decomposition of the 1-propanediazonium ion directly yields the propyl carbocation. This electrophilic species is highly reactive and is considered a key ultimate carcinogenic metabolite of many N-nitroso compounds.

The propyl carbocation can then react with various nucleophilic sites within the cell, most notably with DNA bases. This alkylation of DNA is a critical event in the initiation of mutagenesis and carcinogenesis associated with this class of compounds. The interaction with cellular nucleophiles initiates the chain of events that can lead to tumor formation nih.gov.

Comparative Reaction Mechanisms in N-Nitroso Compounds

The reaction mechanisms of this compound can be understood by comparing them to the well-studied pathways of other N-nitroso compounds, particularly N-nitrosamines.

For many N-nitrosamines, metabolic activation is initiated by the enzymatic hydroxylation of the carbon atom alpha to the nitroso group nih.govpnas.orgacs.orgnih.govchemrxiv.orgchemrxiv.orgasianpubs.org. This reaction is primarily catalyzed by cytochrome P450 enzymes acs.org. The resulting α-hydroxy-N-nitroso compound is unstable and spontaneously decomposes.

In the context of this compound, α-hydroxylation would occur on the propyl group, leading to an unstable intermediate. This intermediate would then break down to yield propanal and a diazohydroxide. The diazohydroxide can then be protonated and lose water to form the 1-propanediazonium ion, which, as discussed, is a precursor to the propyl carbocation mdpi.com. Studies on N-nitrosodimethylamine (NDMA) and N-nitrosomethylaniline (NMA) have shown that a significant percentage of their metabolism occurs via this α-hydroxylation pathway nih.govpnas.org.

Table 1: Products of Alpha-Hydroxylation of this compound

PrecursorInitial Product of α-HydroxylationDecomposition ProductsFinal Reactive Species
This compoundα-hydroxy-N'-Nitro-N-nitroso-N-propylguanidinePropanal, N'-Nitro-N-propyl-diazene-1-hydroxide1-Propanediazonium ion, Propyl carbocation

This table is based on the generally accepted mechanism for N-nitrosamine metabolism.

While α-hydroxylation is a major activation pathway, oxidation at other positions on the alkyl chain can also occur. Beta-hydroxylation and gamma-hydroxylation have been observed for various N-nitrosamines nih.govnih.gov. These pathways may lead to the formation of different metabolites, which may have their own distinct biological activities. For this compound, these pathways would involve the hydroxylation of the second or third carbon of the propyl group. The resulting hydroxylated compounds can undergo further metabolic transformations, potentially leading to the formation of electrophilic species or detoxification products nih.gov.

Acid-Catalyzed and Nucleophile-Mediated Transformations

This compound, like its well-studied analog N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is susceptible to transformations under both acidic and nucleophilic conditions.

Under acidic conditions, MNNG is known to slowly release nitrous acid to yield N-methyl-N'-nitroguanidine nih.gov. A similar reaction can be expected for the propyl derivative. The acid-catalyzed decomposition can also lead to the formation of diazonium ions acs.org.

In the presence of nucleophiles, particularly under basic conditions, N-alkyl-N'-nitro-N-nitrosoguanidines can undergo decomposition to generate alkyldiazonium ions, which can then act as alkylating agents. For instance, MNNG reacts with aqueous potassium hydroxide to form diazomethane nih.govwikipedia.org. By analogy, this compound would be expected to generate 1-diazopropane under similar conditions. The presence of strong nucleophiles can enhance the reactivity of nitrosamines under acidic conditions as well acs.org.

Biochemical Interaction Mechanisms

DNA Alkylation and Adduct Formation Pathways

The chemical instability of N'-Nitro-N-nitroso-N-propylguanidine under physiological conditions leads to the formation of highly reactive alkylating agents, which can then interact with cellular macromolecules, most notably DNA.

This compound decomposes to generate the 1-propanediazonium (B14340374) ion. This ion is a potent alkylating agent that can react with nucleophilic sites on DNA bases. The alkylation of purine (B94841) nucleosides, such as deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo), proceeds through the covalent attachment of a propyl group to various nitrogen and oxygen atoms on the purine rings.

The reaction of the 1-propanediazonium ion can result in both n-propylation and iso-propylation of the DNA bases. The formation of these two isomeric adducts is a key feature of the alkylation mechanism. The ratio of n-propylated to iso-propylated products can vary depending on the specific reaction site on the purine base and the surrounding microenvironment, such as whether the nucleoside is free in solution or part of a DNA duplex.

The alkylation of purine bases by the 1-propanediazonium ion exhibits a degree of site selectivity. In reactions with free purine nucleosides, a variety of n-propyl and iso-propyl adducts are formed. For guanine (B1146940), the most abundant n-propyl adducts are found at the O6, N7, and N2 positions. For adenine (B156593), the primary sites of n-propylation are N1, N7, N3, and N6.

When the reaction occurs with double-stranded DNA, the site selectivity is altered. For instance, the ratio of n-propylation to iso-propylation at specific sites on guanine and adenine is different in duplex DNA compared to single nucleosides. This suggests that the structure of the DNA helix influences the accessibility of the various nucleophilic centers to the alkylating agent.

Interactive Table: Site Selectivity of N-propylation and Iso-propylation

NucleosideSiteProduct Ratio (n-propyl/iso-propyl) in Duplex DNA
Guanine N730
O621
N20.9
Adenine N311
N78

This table presents the ratio of n-propylated to iso-propylated products at various sites on guanine and adenine within a double-stranded DNA structure, indicating a preference for n-propylation at most sites.

Several of the DNA adducts formed by the alkylation of purine bases are considered premutagenic. These are lesions that, if not repaired, can lead to mispairing during DNA replication and result in mutations. The O6-propylguanine adduct is a well-known premutagenic lesion. Its presence in the DNA template can cause the incorrect incorporation of thymine (B56734) instead of cytosine during replication, leading to G:C to A:T transition mutations.

The formation of other adducts at various nitrogen positions on guanine and adenine can also contribute to the genotoxic and carcinogenic properties of this compound by interfering with normal DNA replication and transcription processes.

Enzymatic Biotransformation and Metabolic Activation Processes

While this compound can spontaneously decompose to form alkylating agents, its metabolic transformation by cellular enzymes can also play a role in its biological activity.

The enzymatic metabolism of many N-nitroso compounds is mediated by the cytochrome P-450 (CYP) superfamily of enzymes, which are a key component of the mixed-function oxidase system. nih.gov These enzymes catalyze the oxidation of a wide range of xenobiotics. For N-nitroso compounds, a primary metabolic activation pathway is α-hydroxylation. mdpi.com This process involves the enzymatic hydroxylation of a carbon atom adjacent to the nitroso group.

In the case of this compound, CYP-dependent α-hydroxylation of the propyl group would lead to the formation of an unstable α-hydroxy-N-nitroso compound. This intermediate can then spontaneously decompose to yield a reactive diazonium ion, which is a potent alkylating species, and an aldehyde. While direct evidence for the specific CYP isozymes involved in the metabolism of this compound is limited, studies on structurally similar N-nitrosodialkylamines suggest that enzymes such as CYP2E1 and CYP2B1 could be involved. mdpi.comnih.gov

In addition to metabolic activation, enzymatic pathways also exist for the deactivation of N-nitroso compounds. One such mechanism is denitrosation, which involves the removal of the nitroso group. This process can be catalyzed by various enzymes, including cytochrome P450s themselves, which can exhibit dual roles in both activation and deactivation. nih.gov

Modulation of Cellular Biochemical Systems

Influence on Guanylate Cyclase Activity

This compound (PNNG) is part of a class of nitroso compounds that have been shown to significantly impact cellular signaling pathways through the modulation of guanylate cyclase activity. Research into analogous compounds, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), has demonstrated that nitroso chemical carcinogens can markedly activate guanylate cyclase. nih.gov This enzyme is responsible for the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in many cellular processes. nih.gov

Studies on MNNG have revealed that the activation of guanylate cyclase can be influenced by the specific form of the enzyme and its subcellular location. For instance, in rat cerebellum, the soluble form of guanylate cyclase found in the 100,000 x g supernatant was activated 11-fold by MNNG, whereas the enzyme in the crude mitochondrial fraction was activated only 2.5-fold. nih.gov The membrane-bound form of the enzyme showed no response to MNNG, suggesting a differential sensitivity of guanylate cyclase isoforms to N-nitroso compounds. nih.gov

The activation of guanylate cyclase by these compounds can be counteracted by certain anticarcinogenic agents. For example, disulfiram (B1670777) and phenethyl isothiocyanate have been shown to be potent inhibitors of MNNG-activated guanylate cyclase, with inhibitor constants (Ki) of 1.2 x 10⁻⁵ M and 4.9 x 10⁻⁵ M, respectively. nih.gov Other substances like sodium diethyldithiocarbamate, butylated hydroxyanisole, and sodium selenide (B1212193) also demonstrated inhibitory effects on this activation. nih.gov This suggests that the influence of N-nitroso compounds on guanylate cyclase is a modifiable event, with potential for intervention by other chemical agents.

Table 1: Inhibition of MNNG-Activated Guanylate Cyclase by Various Compounds

Inhibitor Inhibitor Constant (Ki)
Disulfiram 1.2 x 10⁻⁵ M
Phenethyl isothiocyanate 4.9 x 10⁻⁵ M

Data derived from studies on the analogous compound N-methyl-N'-nitro-N-nitrosoguanidine. nih.gov

Interaction with Epidermal Growth Factor Receptor Signaling Pathways (by analogous compounds)

While direct studies on PNNG's interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway are limited, research on the analogous compound MNNG provides significant insights. MNNG, an alkylating agent, has been shown to interfere with the EGFR-mediated signaling pathway. nih.gov

Treatment of human amnion FL cells with MNNG was observed to induce the clustering of EGFR, a morphological change that is also seen with epidermal growth factor (EGF) treatment. nih.gov However, unlike EGF, MNNG treatment did not lead to the activation of Ras, a key downstream mediator in the EGFR signaling cascade. nih.gov Furthermore, MNNG exposure did not result in the autophosphorylation of tyrosine residues Y1068 and Y1173 in the intracellular domain of EGFR, which is a critical step for Ras activation following EGF stimulation. nih.gov

Table 2: Effects of MNNG on EGFR Signaling Pathway

Event Effect of MNNG Treatment
EGFR Clustering Induced
Ras Activation Not Activated
Autophosphorylation of Y1068 and Y1173 Not Observed
EGF-induced EGFR Autophosphorylation Inhibited
EGF-induced Ras Activation Inhibited
EGF-induced Phosphorylation of Y845 Affected

Data based on studies with the analogous compound N-methyl-N'-nitro-N-nitrosoguanidine. nih.gov

Growth Inhibition Studies in Model Organisms (e.g., Lactobacillus casei)

The biological activity of this compound has been investigated through growth inhibition studies using the model organism Lactobacillus casei. In a comparative study with its N-alkyl homologs, PNNG was found to inhibit the growth of this bacterium. nih.gov

The potency of growth inhibition by these N'-nitro-N-nitrosoguanidine derivatives was found to be dependent on the nature of the N-alkyl group. The order of potency was determined to be N-methyl-(MNNG) > N-ethyl-(ENNG) > N-propyl-(PNNG). nih.gov This indicates that the size of the alkyl group influences the inhibitory activity, with smaller alkyl groups leading to greater inhibition in this model system. nih.gov

The inhibitory effect of these compounds on Lactobacillus casei was found to be reversible by sulfhydryl (-SH) compounds. The addition of L-Cysteine, glutathione, or dithioerythritol (B556865) on a molar basis reversed the growth inhibition. nih.gov It was observed that these -SH compounds accelerated the in vitro loss of the N-nitroso group from the N'-nitro-N-nitrosoguanidine derivatives, resulting in the formation of non-inhibitory N-alkyl nitroguanidines. nih.gov This suggests that the nitroso group is crucial for the growth-inhibitory activity and that its removal detoxifies the compound in this biological context. nih.gov

Table 3: Potency of Growth Inhibition of Lactobacillus casei by N-Alkyl Homologs of N'-Nitro-N-nitrosoguanidine

Compound Relative Potency
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) Most Potent
N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) Intermediate Potency
N-propyl-N'-nitro-N-nitrosoguanidine (PNNG) Least Potent

Data from a comparative study on N-alkyl homologs. nih.gov

Environmental Fate and Degradation Research on N Nitroso Compounds

Abiotic Degradation Mechanisms

Abiotic degradation, the breakdown of chemical compounds through non-biological processes, is a critical component of their environmental persistence. For N'-Nitro-N-nitroso-N-propylguanidine, the primary abiotic degradation pathways considered are photolysis and hydrolysis.

Photolysis in Aquatic and Terrestrial Systems

Photolysis is the decomposition of molecules by light. N-nitroso compounds, in general, are known to be susceptible to photolytic degradation. The N-nitroso group can absorb ultraviolet (UV) radiation, leading to the cleavage of the N-N bond. However, specific studies detailing the photolytic rate, quantum yield, and degradation products of this compound in water or soil systems could not be identified in a comprehensive review of the scientific literature. It is known that the photolysis of other N-nitrosamines can lead to the formation of various products, including the corresponding amines and nitrite (B80452). nih.gov Furthermore, under certain conditions, photolysis of nitrite salts in the presence of amines can actually lead to the formation of N-nitrosamines. nih.gov Without specific research, the environmental significance of photolysis for this compound remains unquantified.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound in aqueous environments is a key factor in its environmental persistence and transport.

A kinetic study on the hydrolysis of two structurally different N-nitrosoguanidines, 1-nitroso-1-methyl-3-tolylsulfonylguanidine and 1-nitroso-1-methyl-3-benzoylguanidine, revealed a complex dependence on pH. researchgate.netnih.govacs.org This research identified three simultaneous reaction pathways: spontaneous decomposition of the neutral form, and decomposition through its monoanion and dianion forms at higher pH. researchgate.netnih.govacs.org The study determined a pKa of approximately 11.5 for the formation of the monoanion for these compounds. researchgate.netnih.gov

While this provides a general mechanistic framework for the hydrolysis of N-nitrosoguanidines, specific hydrolytic rate constants and half-life data for this compound under various environmental pH conditions (typically pH 5-9) are not available in the reviewed literature. For the related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), it has been reported to be more stable than comparable alkyl-nitrosoureas, with a half-life of about 200 hours at pH 8 at room temperature, and 170 hours at pH 7.0 and 37°C. nih.gov MNNG is also known to decompose more rapidly in tap water than in deionized water. nih.gov In acidic solutions, MNNG can react to form nitrous acid and methylnitroguanidine. wikipedia.org This information for a close analog suggests that this compound is likely to undergo hydrolysis, with the rate being pH-dependent, but direct experimental data is lacking.

Table 1: Hydrolytic Stability of Selected N-Alkyl-N'-nitro-N-nitrosoguanidines

Compound Name pH Temperature (°C) Half-life (hours)
This compound Not Available Not Available Not Available
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) 8.0 Room Temperature ~200 nih.gov
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) 7.0 37 170 nih.gov

Note: Data for MNNG is provided for comparative purposes as a structural analog. Environmental conditions can significantly alter these values.

Biotic Degradation Processes

The transformation and breakdown of chemical compounds by living organisms, primarily microorganisms, is a vital process in environmental detoxification.

Microbial Transformation and Biodegradation Potential

There is a significant gap in the scientific literature regarding the microbial degradation of this compound. Searches for specific studies on its biodegradation by bacteria, fungi, or other microorganisms in soil or water yielded no results.

Research on related compounds offers some context. Studies on nitroguanidine, the parent compound lacking the nitroso and propyl groups, have shown that it can be biodegraded under anaerobic conditions, with nitrosoguanidine (B1196799) identified as an intermediate. bohrium.com This suggests that the guanidine (B92328) structure can be microbially targeted. However, the presence of the N-nitroso and N-propyl groups would significantly alter the molecule's properties and its susceptibility to microbial enzymes. The mutagenic nature of N-alkyl-N'-nitro-N-nitrosoguanidines, stemming from their ability to alkylate DNA, might also impart toxicity to microorganisms, potentially inhibiting biodegradation. wikipedia.orgnih.govnih.gov Without dedicated studies, the potential for microbial communities to transform or mineralize this compound in the environment remains unknown.

Formation of N-Nitroso Compounds in Environmental Matrices

The formation of N-nitroso compounds in the environment is a well-documented phenomenon, generally occurring from the reaction of secondary or tertiary amines with nitrosating agents. The most common nitrosating agent in the environment is derived from nitrite (NO₂⁻).

Nitrite can be present in soil and water from the microbial nitrification of ammonia (B1221849) or the reduction of nitrate. nih.gov In acidic conditions, nitrite forms nitrous acid (HNO₂), which is a potent nitrosating agent. The reaction between an amine precursor and the nitrosating agent can lead to the formation of an N-nitroso compound.

While this general mechanism is established, there are no specific studies in the reviewed literature that document the formation of this compound in specific environmental matrices like soil, water, or wastewater. The potential for its formation would depend on the co-occurrence of N-propyl-N'-nitroguanidine (the amine precursor) and effective nitrosating agents under favorable environmental conditions (e.g., acidic pH).

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation
This compound PNNG
N-methyl-N'-nitro-N-nitrosoguanidine MNNG
1-nitroso-1-methyl-3-tolylsulfonylguanidine TSGNO
1-nitroso-1-methyl-3-benzoylguanidine BCGNO
Nitroguanidine NQ
Nitrosoguanidine
Nitrous Acid HNO₂
N-propyl-N'-nitroguanidine

Inhibition and Modulation of N Nitroso Compound Chemical and Biochemical Activity

Chemical and Enzymatic Strategies for Deactivation

N-nitroso compounds can be deactivated through various chemical and enzymatic means, reducing their potential for cellular damage.

Chemical Deactivation:

One effective method for the chemical degradation of N-nitroso compounds is thermal decomposition. google.com For instance, studies on N-nitroso-pendimethalin, a dinitroaniline herbicide, have demonstrated that heating the compound to temperatures above 120°C can lead to its decomposition. google.com The rate of decomposition is temperature-dependent, with significantly faster degradation occurring at higher temperatures. google.com At 180°C, the decomposition of N-nitroso-pendimethalin is substantially complete within an hour. google.com This process involves the breaking of the N-NO bond and the release of volatile decomposition products, which can be removed to drive the reaction to completion. google.com

Another chemical approach involves the use of reducing agents. For example, a combination of aluminum and nickel alloy powder in an increasingly basic medium has been shown to effectively destroy N-nitrosamides, a class of compounds that includes N-nitrosoguanidines.

Enzymatic Deactivation:

Enzymatic processes can also play a role in the deactivation of N-nitroso compounds. While the direct enzymatic deactivation of N'-Nitro-N-nitroso-N-propylguanidine has not been extensively studied, research on related compounds offers valuable insights. For example, some N-nitrosamines can be denitrosated by cytochrome P450 enzymes, which removes the nitroso group and renders the molecule inactive. Additionally, glutathione S-transferases (GSTs) are known to detoxify various electrophilic compounds, and it is plausible that they could play a role in the detoxification of reactive intermediates formed from this compound.

Mechanisms for Protecting Nucleophilic Centers in DNA

The primary mechanism of toxicity for many N-nitroso compounds is the alkylation of nucleophilic centers in DNA. nih.govnih.gov Protecting these sites is crucial for preventing mutations and potential carcinogenesis.

The metabolic activation of N-nitrosamines typically leads to the formation of highly reactive electrophiles, such as diazonium ions or carbocations. nih.govmdpi.com These electrophiles can then attack electron-rich sites in DNA bases. The O6 position of guanine (B1146940) is a particularly critical target, as alkylation at this site can lead to mispairing during DNA replication. nih.gov Other susceptible sites include the N7 of guanine, N3 of adenine (B156593), and O4 of thymine (B56734). nih.gov

Several cellular mechanisms contribute to the protection of DNA from such damage:

DNA Repair Pathways: Cells possess a sophisticated array of DNA repair mechanisms to counteract the effects of alkylating agents. These include base excision repair (BER), which removes damaged bases, and direct damage reversal by enzymes like O6-methylguanine-DNA methyltransferase (MGMT). nih.gov MGMT can directly remove alkyl groups from the O6 position of guanine, restoring the original base. nih.gov

Nucleophilic Scavengers: Cellular nucleophiles, most notably glutathione (GSH), can intercept reactive electrophiles before they reach the DNA. The high intracellular concentration of GSH makes it an effective scavenger of many toxic compounds.

Chromatin Structure: The packaging of DNA into chromatin can physically shield some nucleophilic sites from attack by reactive intermediates. The accessibility of different DNA regions can influence the pattern of DNA alkylation.

The table below summarizes the key strategies for inhibiting and modulating the activity of N-nitroso compounds, with inferred relevance to this compound.

StrategyMechanismExamples/Relevant Compounds
Chemical Deactivation Thermal decompositionHeating above 120°C google.com
ReductionAluminum:nickel alloy
Enzymatic Deactivation DenitrosationCytochrome P450
DetoxificationGlutathione S-transferases
Inhibition of Metabolic Activation Not required for direct-acting N-nitrosoguanidines usp.org-
Protection of DNA DNA repairBase Excision Repair, MGMT nih.gov
Nucleophilic scavengingGlutathione
Physical shieldingChromatin structure

Q & A

Q. Methodological Guidance

  • Use inert atmospheres (N₂) to prevent oxidative side reactions.
  • Employ stabilizing agents (e.g., 40% water) to enhance shelf life .
  • Validate purity using dual-column chromatography and cross-reference with NMR (¹H/¹³C) and high-resolution mass spectrometry .

What analytical techniques are most reliable for detecting and quantifying trace this compound in complex matrices?

Advanced Research Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., ¹⁵N-labeled internal standards) achieves detection limits <1 ppb. Challenges include matrix effects in biological samples; mitigate via solid-phase extraction (C18 columns) and post-column infusion for signal normalization .

Q. Contradiction Analysis

  • Gas chromatography (GC) may underestimate concentrations due to thermal degradation. Cross-validate with LC-MS .
  • Discrepancies in recovery rates (70–120%) highlight the need for matrix-matched calibration curves .

How does the stability of this compound vary under different storage conditions?

Basic Research Focus
Stability is pH- and temperature-dependent. At -20°C in aqueous buffers (pH 5–7), degradation half-life exceeds 6 months. At room temperature, decomposition accelerates (half-life ~7 days), releasing nitric oxide and propylguanidine derivatives. Stabilizers like water (40%) or antioxidants (e.g., BHT) reduce autocatalytic decomposition .

Q. Methodological Guidance

  • Store in amber glass under argon; avoid plastic containers due to adsorption risks.
  • Monitor degradation via UV-Vis (λmax = 230 nm) and periodic LC-MS .

How can researchers resolve contradictory data on the mutagenic potency of this compound across assay systems?

Advanced Research Focus
Discrepancies arise from metabolic activation differences. In Ames tests (S9 liver enzymes), mutagenicity is 10× higher than in mammalian cell assays (e.g., CHO cells). Use orthogonal assays:

  • Ames II with TA100 strain (+S9).
  • Comet assay for DNA strand breaks in HepG2 cells .

Q. Data Interpretation

  • Adjust S9 enzyme concentrations to mimic in vivo metabolic rates.
  • Control for pH shifts in culture media, which affect nitrosamine stability .

What experimental strategies mitigate unintended N-nitrosamine formation during reactions involving this compound?

Q. Advanced Research Focus

  • Kinetic Control : Operate at pH >8 to slow nitrosation rates by deprotonating amines .
  • Scavengers : Add ascorbic acid or α-tocopherol to quench nitrosating agents .
  • Process Analytics : In-line FTIR monitors nitrosamine accumulation in real time .

Q. Validation

  • Spiked recovery studies with NDMA (N-nitrosodimethylamine) as a surrogate.
  • Accelerated stability testing (40°C/75% RH) to predict long-term risks .

How do structural analogs of this compound inform SAR studies for genotoxicity?

Q. Advanced Research Focus

  • Alkyl Chain Length : Propyl derivatives exhibit higher mutagenicity than methyl analogs (e.g., MNNG) due to enhanced membrane permeability .
  • Nitroso Group Position : N'-nitroso substitution correlates with DNA alkylation efficiency in in vitro models .

Q. Methodological Framework

  • Use QSAR models to predict toxicity of novel analogs.
  • Validate with molecular docking (e.g., binding to O⁶-methylguanine-DNA methyltransferase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.